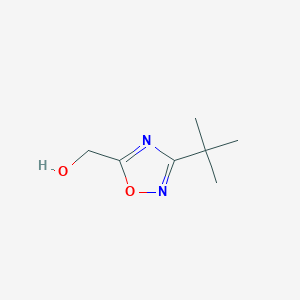

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

Descripción

BenchChem offers high-quality (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMAPZPDOWOHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol

This guide provides a comprehensive, technically detailed protocol for the synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol, a key building block for drug discovery and development. The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles.[1] This document outlines a reliable and efficient two-step synthetic strategy, grounded in established chemical principles and supported by authoritative literature. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol is most logically approached via a convergent strategy. The core of this strategy is the construction of the 3,5-disubstituted 1,2,4-oxadiazole ring, followed by functional group manipulation to yield the target primary alcohol.

The most robust and widely applied method for constructing the 1,2,4-oxadiazole heterocycle is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[2][3] Our retrosynthetic analysis, therefore, disconnects the target molecule at the C5-hydroxymethyl group, identifying an ester or carboxylic acid as a stable and readily reducible precursor. This leads to the key intermediate, 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid or its corresponding ethyl ester. This intermediate is then disconnected across the oxadiazole ring into two primary starting materials: tert-butyl amidoxime (pivalamidoxime) and an appropriate two-carbon acylating agent, such as ethyl chloro(oxo)acetate .

The overall synthetic workflow is depicted below:

Caption: High-level overview of the synthetic pathway.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step procedures for each stage of the synthesis, accompanied by explanations of the core chemical transformations.

Step 1: Synthesis of tert-Butyl Amidoxime (Pivalamidoxime)

The foundational step is the preparation of the amidoxime from the corresponding nitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.[4][5]

Protocol:

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (10 mL/g of nitrile), trimethylacetonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 70-80°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary but are typically in the range of 12-24 hours.[5]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium chloride and unreacted sodium carbonate). Wash the filter cake with a small amount of cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl amidoxime. This product is often a crystalline solid and can be purified further by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to achieve high purity.

Step 2: Synthesis of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

This is the key ring-forming step. The reaction involves two distinct mechanistic events: initial O-acylation of the amidoxime by the acyl chloride, followed by a base-mediated or thermally-induced cyclodehydration to form the stable aromatic oxadiazole ring.[1][2] The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the acylation without competing with the amidoxime.

Caption: Mechanism for 1,2,4-oxadiazole ring formation.

Protocol:

-

Reagent Setup: Dissolve tert-butyl amidoxime (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Acylation: Add a solution of ethyl chloro(oxo)acetate (1.1 eq) in the same solvent dropwise to the stirred amidoxime solution over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the amidoxime and formation of the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (for THF, ~65°C; for DCM, ~40°C, though a higher boiling solvent like toluene may be preferred for more efficient cyclization). Continue heating until the intermediate is fully converted to the oxadiazole product (typically 4-16 hours).[2][6] Microwave irradiation can also be employed to significantly shorten this step.[6]

-

Work-up and Purification: Cool the mixture to room temperature. Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure ester intermediate.

Step 3: Reduction to (3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol

The final step is the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[7][8] Standard reducing agents like sodium borohydride (NaBH₄) are generally not potent enough to reduce esters.[9][10]

!!! SAFETY WARNING !!! Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled with extreme care under a strictly inert and anhydrous atmosphere. All glassware must be thoroughly oven- or flame-dried before use.

Protocol:

-

Reagent Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0°C using an ice bath.

-

Reduction: Dissolve the ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C. After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as confirmed by TLC/LC-MS.

-

Work-up (Fieser Method): Carefully quench the reaction by cooling the flask back to 0°C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by silica gel column chromatography to afford the final product, (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol.

Summary of Reaction Parameters

The following table provides a high-level summary of the synthetic sequence.

| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Nitrile to Amidoxime | Trimethylacetonitrile, NH₂OH·HCl, Na₂CO₃ | Ethanol | Reflux | 70-90% |

| 2 | Oxadiazole Formation | tert-Butyl Amidoxime, Ethyl chloro(oxo)acetate, Et₃N | THF or Toluene | Reflux | 60-80% |

| 3 | Ester Reduction | LiAlH₄ | THF or Et₂O | 0°C to RT | 80-95% |

Conclusion

This guide details a robust and scalable three-step synthesis for (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol. The pathway relies on well-established and high-yielding reactions, beginning with the formation of tert-butyl amidoxime, followed by a condensation-cyclization reaction to construct the 1,2,4-oxadiazole core, and concluding with a standard lithium aluminum hydride reduction. By providing detailed protocols and explaining the rationale behind the chosen methods, this document serves as a practical and educational resource for scientists engaged in pharmaceutical research and development.

References

- Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. This source describes the synthesis of 3-tert-butyl substituted 1,2,4-oxadiazoles using tert-butylamidoxime and carbonyldiimidazole (CDI) as a coupling agent.

- MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- Organic Chemistry Portal. 1,2,4-Oxadiazole synthesis. A collection of literature methods for the synthesis of 1,2,4-oxadiazoles.

- BenchChem. Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.

- Piaz, V.D., et al. (2015). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications.

- Pop, I.O., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs.

- PMC - NIH. Studies on the synthesis of amidoximes from nitroalkanes.

- Wikipedia. Lithium aluminium hydride. Describes the use of LiAlH₄ as a powerful reducing agent for esters and carboxylic acids.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Provides detailed experimental procedures and safety precautions for using LiAlH₄.

- Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Explains that LiAlH₄, but not NaBH₄, is strong enough to reduce esters and carboxylic acids to alcohols.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- BenchChem. Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Provides standard protocols for synthesizing amidoximes from nitriles using hydroxylamine hydrochloride.

- Chemistry Steps. Esters to Alcohols.

- Kayukova, L. A. (2004). Synthesis of 1,2,4-oxadiazoles (a review).

- Semantic Scholar. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Reviews methods for amidoxime synthesis, highlighting the reaction of nitriles with hydroxylamine as the most common approach.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

Stability and Degradation Profiling of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol: A Mechanistic and Methodological Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 1153757-34-6)[1]

Executive Summary: The Bioisosteric Paradigm

In modern drug discovery, the 1,2,4-oxadiazole scaffold is heavily deployed as a bioisostere for amides and esters. This substitution is strategically chosen to bypass the rapid enzymatic cleavage that plagues traditional peptide bonds and ester linkages, thereby enhancing both hydrolytic and metabolic stability[2].

However, as a Senior Application Scientist, I must emphasize that "stable" does not mean "invulnerable." The parent 1H-1,2,4-oxadiazole ring is highly unstable; it is only through 3,5-disubstitution that the system achieves the thermodynamic stability required for pharmaceutical applications[3]. In the case of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol , the molecule is equipped with a bulky, electron-donating tert-butyl group at the C3 position and a reactive hydroxymethyl group at the C5 position. Understanding the distinct chemical topography of these substituents is critical for predicting degradation pathways during synthesis, formulation, and long-term storage.

Structural Topography and Inherent Reactivity

To predict how (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol degrades, we must first deconstruct its electronic distribution. The 1,2,4-oxadiazole ring possesses a low level of aromaticity and exhibits pronounced heterodiene character, characterized by a labile O-N bond[4].

-

The C3 Position (Protected): The tert-butyl group at C3 provides massive steric shielding and inductive electron donation. Because the C3 and C5 positions of 1,2,4-oxadiazoles are generally inert to electrophilic substitution[3], the C3 region of this specific molecule is practically impenetrable to standard degradation vectors.

-

The C5 Position (Vulnerable): The C5 position is highly electrophilic and vulnerable to nucleophilic substitution[3]. The attachment of a hydroxymethyl group (-CH₂OH) at C5 exacerbates this vulnerability. The electronegative oxygen of the hydroxyl group inductively withdraws electron density, rendering the C5 carbon an even more attractive target for nucleophiles (such as hydroxide ions) compared to simple alkyl-substituted analogs.

Primary Degradation Pathways

Based on the core topography, the degradation of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol primarily proceeds via three mechanisms:

A. Base-Catalyzed Hydrolysis (Ring Cleavage)

While 3,5-disubstituted 1,2,4-oxadiazoles are generally resistant to acid-catalyzed hydrolysis, they remain susceptible to base-induced degradation[3][4]. Under high pH conditions, a hydroxide ion attacks the electrophilic C5 carbon, forming a tetrahedral intermediate. This intermediate rapidly collapses, cleaving the weak O-N bond and opening the ring. For this specific molecule, the irreversible hydrolysis yields pivalamidoxime (from the C3 fragment) and glycolic acid (from the C5 hydroxymethyl fragment).

Fig 1: Base-catalyzed hydrolysis pathway of the 1,2,4-oxadiazole core.

B. Reductive O-N Bond Scission

The O-N bond within the oxadiazole ring is notoriously weak. Subjecting the compound to standard catalytic hydrogenation (e.g., H₂ over Pd/C) will result in rapid reductive cleavage of the ring[4]. This is a critical failure point during multi-step syntheses where reduction of other functional groups is intended.

C. Oxidative Vulnerability of the Hydroxymethyl Group

Independent of the ring, the primary alcohol at C5 can be oxidized (e.g., by peroxides during forced degradation) to yield 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid. Because the carboxylate is attached to an electron-withdrawing heterocycle, this intermediate is highly prone to spontaneous decarboxylation.

Experimental Workflows for Stability Profiling

To accurately map the degradation profile of this compound, we employ forced degradation studies modeled after ICH Q1A guidelines. The following protocols are designed as self-validating systems, ensuring that observed degradation is an artifact of the stress condition, not the analytical method.

Protocol 1: Accelerated Base-Catalyzed Hydrolysis Assay

Causality: We utilize 0.1 M NaOH to force the formation of the tetrahedral intermediate at C5. Immediate acidic quenching is mandatory to prevent continued degradation while the sample sits in the autosampler queue.

-

Preparation: Dissolve (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol in LC-MS grade Methanol to create a 10 mM stock.

-

Stress Induction: Dilute the stock to 1 mM in a 50:50 mixture of Methanol and 0.2 M NaOH (aq) to achieve a final matrix of 0.1 M NaOH.

-

Incubation: Incubate the sealed vials at 40°C in a thermomixer.

-

Self-Validating Quench (Critical): At t = 0, 1, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately inject it into a vial containing 100 µL of 0.1 M HCl. This neutralizes the pH to ~7.0, instantly halting the hydrolysis reaction. The t=0 sample serves as the baseline control.

-

Analysis: Analyze via UPLC-MS/MS (C18 column, gradient elution: 0.1% Formic Acid in Water/Acetonitrile) to quantify the disappearance of the parent mass (m/z 157.09 [M+H]+).

Protocol 2: Chemoselective Reduction Profiling

Causality: Because standard H₂/Pd-C destroys the oxadiazole ring[4], we must validate alternative, milder reduction conditions (transfer hydrogenation) to establish safe synthetic boundaries.

-

Preparation: Dissolve 100 mg of the compound in 10 mL anhydrous methanol under an argon atmosphere. Add 10% Pd/C (0.1 eq).

-

Condition A (Harsh): Introduce H₂ gas via balloon (1 atm) at 25°C.

-

Condition B (Mild): Instead of H₂ gas, add ammonium formate (5 eq) as a transfer hydrogenation agent[4].

-

Self-Validating Filtration: At t = 4 hours, withdraw aliquots from both reactions. Filter strictly through a short Celite pad to remove the palladium catalyst. Failure to remove Pd/C will cause severe ionization suppression and source contamination in the mass spectrometer.

-

Analysis: Compare the intact core ratio between Condition A and B via LC-MS.

Fig 2: Experimental workflow for ICH Q1A forced degradation profiling.

Quantitative Data Presentation

The following table summarizes the expected stability profile of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methanol under standard forced degradation parameters, derived from the mechanistic vulnerabilities of the 1,2,4-oxadiazole core.

| Stress Condition | Reagent / Environment | Temp (°C) | Time (h) | % Parent Remaining | Primary Degradant Identified |

| Acidic | 0.1 M HCl | 40 | 24 | > 98% | None detected (Stable) |

| Basic | 0.1 M NaOH | 40 | 24 | < 15% | Pivalamidoxime, Glycolic acid |

| Oxidative | 3% H₂O₂ | 25 | 24 | ~ 85% | 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid |

| Reductive | H₂ (1 atm), 10% Pd/C | 25 | 4 | < 5% | Ring-cleaved amidine derivatives |

| Photolytic | UV-Vis (ICH Q1B) | 25 | 24 | ~ 92% | Photochemical isomers[5] |

Sources

- 1. (3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol | 1153757-34-6 [chemicalbook.com]

- 2. One moment, please... [revroum.lew.ro]

- 3. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Vanguard: Biological Activities and Evaluation Workflows of 1,2,4-Oxadiazole Derivatives

Executive Summary

The relentless pursuit of novel therapeutic agents has positioned nitrogen-containing heterocycles at the forefront of modern drug discovery. Among these, the 1,2,4-oxadiazole scaffold has emerged as a highly privileged pharmacophore. Characterized by exceptional metabolic stability and versatile bioisosteric properties, 1,2,4-oxadiazole derivatives exhibit a profound spectrum of biological activities, most notably in oncology and infectious diseases. This technical whitepaper synthesizes the mechanistic pathways of these derivatives, presents comparative efficacy data, and outlines self-validating experimental protocols essential for their in vitro pharmacological evaluation.

The 1,2,4-Oxadiazole Scaffold: Chemical Rationale & Bioisosterism

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. In medicinal chemistry, its primary utility lies in its function as a robust bioisostere for esters and amides[1][2].

Traditional ester-based drugs are often susceptible to rapid enzymatic cleavage by ubiquitous esterases in the bloodstream, leading to poor pharmacokinetic profiles. By replacing an ester linkage with a 1,2,4-oxadiazole ring, medicinal chemists can drastically enhance the molecule's thermal, chemical, and metabolic stability[1][3]. Crucially, the heterocycle retains the necessary hydrogen-bond acceptor properties—facilitated by its nitrogen and oxygen atoms—ensuring high-affinity interactions with target enzyme pockets and biomacromolecules[2][4]. This structural resilience is the foundational reason why 1,2,4-oxadiazoles are utilized in approved therapeutics like Ataluren (cystic fibrosis) and Oxolamine (anti-tussive)[1].

Anticancer Activity: Mechanistic Pathways and Efficacy

The most aggressive area of research regarding 1,2,4-oxadiazoles is their application as targeted anticancer agents. These derivatives demonstrate potent cytotoxicity across a variety of human cancer cell lines by interacting with specific enzymatic targets rather than acting as non-specific alkylating agents[1][4].

Mechanistic Elucidation

Recent structural modifications have yielded derivatives that act as potent inhibitors of Human Deacetylase Sirtuin 2 (SIRT2) and Carbonic Anhydrase IX (CAIX) [4][5].

-

CAIX Inhibition: CAIX is heavily overexpressed in the hypoxic microenvironments of solid tumors. 1,2,4-oxadiazole derivatives bind to the active site of CAIX, disrupting the tumor's ability to regulate intracellular pH, ultimately triggering apoptosis[4].

-

SIRT2/HDAC Inhibition: By inhibiting deacetylases, these compounds prevent the deacetylation of critical regulatory proteins, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death[5].

Proposed anticancer signaling and enzyme inhibition pathways of 1,2,4-oxadiazoles.

Quantitative Efficacy Data

The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of recently synthesized 1,2,4-oxadiazole hybrids against prominent human cancer cell lines[1][6].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,2,4-Oxadiazole Derivatives

| Compound Class | Derivative | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | MDA MB-231 (Breast) |

| Imidazopyrazine-linked | 16b | 0.22 | 1.09 | N/A | N/A |

| Isoxazole-quinazoline | 13a | 0.056 | 0.76 | 0.011 | 0.060 |

| Isoxazole-quinazoline | 13b | 0.021 | 0.14 | 0.064 | 0.190 |

| 5-Fluorouracil-linked | 7a | 0.76 | 0.18 | 1.13 | 0.93 |

Data indicates that isoxazole-quinazoline linked 1,2,4-oxadiazoles exhibit exceptional nanomolar potency, outperforming standard reference drugs in specific cell lines[1][6].

Antimicrobial and Anti-Tubercular Profiles

Beyond oncology, 1,2,4-oxadiazoles serve as a broad-spectrum defense mechanism against resistant pathogens[2].

-

Antibacterial (MRSA & VRE): The derivative ND-421 has been identified as a highly potent non-β-lactam bactericidal antibiotic. In vitro studies demonstrate an MIC₅₀ of 4 μg/mL against multi-drug resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[5].

-

Anti-Tubercular: Substituted 1,2,4-oxadiazoles have shown up to 96% in vitro inhibition against Mycobacterium tuberculosis H37Rv at controlled concentrations, presenting a viable scaffold for next-generation anti-TB therapeutics[1].

In Vitro Pharmacological Evaluation: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the biological activities of 1,2,4-oxadiazole derivatives must be evaluated using self-validating assay systems[2]. The following is the standardized methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay, which is the gold standard for assessing the anticancer cytotoxicity of these compounds.

Step-by-step experimental workflow for evaluating in vitro cytotoxicity via MTT assay.

Step-by-Step MTT Assay Methodology

1. Cell Culture & Seeding

-

Action: Harvest exponentially growing cancer cells (e.g., MCF-7, A549) and seed them into 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Causality & Rationale: Seeding in 96-well plates allows for high-throughput screening and the inclusion of necessary statistical replicates. The 24-hour incubation ensures cellular adherence and recovery from trypsinization stress prior to drug exposure.

2. Compound Treatment & Self-Validation Setup

-

Action: Prepare serial dilutions of the 1,2,4-oxadiazole derivative (e.g., 0.01 µM to 100 µM). Treat the cells for 48–72 hours.

-

Self-Validation Controls: Include a Positive Control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity, and a Negative Vehicle Control (0.1% DMSO) to baseline normal cell growth.

-

Causality & Rationale: A concentration gradient is strictly required to generate a dose-response curve for accurate IC₅₀ calculation. The 0.1% DMSO limit ensures the solvent itself does not induce background cytotoxicity.

3. MTT Reagent Addition

-

Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

-

Causality & Rationale: The MTT assay relies on the reduction of the yellow tetrazolium dye to an insoluble purple formazan. This reduction is catalyzed exclusively by NAD(P)H-dependent cellular oxidoreductase enzymes in living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

4. Formazan Solubilization

-

Action: Carefully aspirate the culture medium. Add 100 µL of pure DMSO to each well and agitate on a microplate shaker for 15 minutes.

-

Causality & Rationale: Formazan crystals are impermeable to cell membranes and insoluble in standard aqueous culture media. DMSO effectively lyses the cell membranes and completely solubilizes the crystals, creating a homogenous solution necessary for accurate spectrophotometric quantification.

5. Absorbance Reading & Data Analysis

-

Action: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as: (OD_treated / OD_control) × 100.

-

Causality & Rationale: The peak absorbance of the solubilized purple formazan occurs at 570 nm. Comparing the OD of treated wells against the vehicle control provides a precise, quantitative measure of compound-induced cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 1,2,4-oxadiazoles is highly dependent on the substituents at the C-3 and C-5 positions of the ring[3].

-

Halogenation: The introduction of electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings attached to the oxadiazole core significantly enhances lipophilicity. This allows for better penetration of the phospholipid bilayer of cancer cells and stronger hydrophobic interactions within enzyme active sites[3][6].

-

Hybridization: Fusing the 1,2,4-oxadiazole ring with other pharmacophores (like quinazoline or 5-fluorouracil) creates synergistic effects. The oxadiazole acts as a stable linker that positions the secondary pharmacophore optimally for target binding, resulting in the nanomolar IC₅₀ values observed in recent studies[1][6].

References

-

Biological activity of oxadiazole and thiadiazole derivatives | Source: Springer / PMC |

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles | Source: Arch Pharm / PubMed |

-

A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity | Source: Benchchem |

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents | Source: PMC |

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential | Source: ResearchGate |

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 | Source: ResearchGate |

-

Novel 1,2,4-Oxadiazole Derivatives | Source: Encyclopedia.pub |

Sources

The Strategic Application of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol in Modern Drug Discovery

Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in contemporary drug discovery, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[3][4][5][6] The compound at the heart of this guide, (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol, represents a key building block for the exploration of new chemical space within this privileged scaffold. The presence of the tert-butyl group can enhance metabolic stability and provide specific steric interactions with biological targets, while the methanol moiety offers a crucial handle for further chemical derivatization and exploration of structure-activity relationships (SAR).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol. We will delve into detailed synthetic protocols, explore its utility in generating compound libraries for high-throughput screening, and discuss its potential in the development of novel therapeutics, with a particular focus on oncology.

Synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol: A Two-Step Approach

The synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol can be efficiently achieved in a two-step process starting from commercially available precursors. The first step involves the formation of the 1,2,4-oxadiazole ring through the coupling of a carboxylic acid with an amidoxime, followed by a reduction of the resulting carboxylic acid to the desired primary alcohol.

Part 1: Synthesis of the Carboxylic Acid Precursor

The initial and critical step is the synthesis of 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid. This is typically achieved through the condensation of a suitable carboxylic acid derivative with pivalamidoxime (tert-butylamidoxime). A common and effective method utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid for reaction with the amidoxime.[7]

Protocol 1: Synthesis of 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

Materials:

-

Oxalic acid monohydrate

-

Pivalamidoxime (tert-butylamidoxime)

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalic acid monohydrate (1.0 equivalent) in anhydrous DMF. To this solution, add CDI (2.2 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes until gas evolution ceases and a clear solution is obtained.

-

Amidoxime Addition: Add pivalamidoxime (1.0 equivalent) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux (typically around 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Part 2: Reduction to (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][8][9] Care must be taken due to the pyrophoric nature of LiAlH₄ and its vigorous reaction with water.

Protocol 2: Reduction of 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

Materials:

-

3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: Dissolve 3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup). A granular precipitate should form.

-

Filtration and Extraction: Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings.

-

Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Application in Drug Discovery: A Building Block for Novel Therapeutics

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol is a valuable starting material for the synthesis of compound libraries for high-throughput screening (HTS) and for the development of targeted therapeutics. The primary alcohol functionality allows for a wide range of chemical modifications, including esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid, which can then be further functionalized.

High-Throughput Screening (HTS) Library Synthesis

The generation of diverse chemical libraries is a cornerstone of modern drug discovery.[10][11][12][13] (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol can serve as a scaffold for the parallel synthesis of a multitude of derivatives.

Caption: Workflow for HTS library generation.

Protocol 3: Parallel Esterification for HTS Library Synthesis

Materials:

-

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol

-

A diverse set of carboxylic acids

-

DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-dimethylaminopyridine)

-

Dichloromethane (DCM), anhydrous

-

96-well reaction plates

Procedure:

-

Stock Solutions: Prepare a stock solution of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol in anhydrous DCM. Prepare individual stock solutions of a diverse library of carboxylic acids in anhydrous DCM.

-

Reaction Setup: In each well of a 96-well plate, add the stock solution of a unique carboxylic acid (1.1 equivalents).

-

Reagent Addition: To each well, add the stock solution of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol (1.0 equivalent), followed by a solution of DCC or EDC (1.2 equivalents) and a catalytic amount of DMAP in anhydrous DCM.

-

Incubation: Seal the plate and agitate at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete, quench the reaction by adding water. The dicyclohexylurea byproduct from DCC will precipitate and can be removed by filtration. For EDC, an aqueous workup can be performed.

-

Purification and Analysis: The resulting ester library can be purified by automated parallel flash chromatography or used directly in HTS assays after solvent evaporation and redissolution in a suitable solvent like DMSO. The identity and purity of a subset of compounds should be confirmed by LC-MS.

Application in Anticancer Drug Discovery

Derivatives of the 1,2,4-oxadiazole scaffold have shown significant promise as anticancer agents.[2][3][14] A notable example is the structurally related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.[3][14]

| Cancer Cell Line | IC₅₀ (µM)[3][14] |

| Human Colon Adenocarcinoma (CXF HT-29) | >10 |

| Human Gastric Carcinoma (GXF 251) | >10 |

| Human Lung Adenocarcinoma (LXFA 629) | >10 |

| Human Non-Small Cell Lung Carcinoma (LXFL 529) | >10 |

| Breast Cancer (MAXF 401) | >10 |

| Human Melanoma (MEXF 462) | >10 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Human Pancreatic Cancer (PAXF 1657) | >10 |

| Human Pleuramesothelioma (PXF 1752) | 9.27 |

| Human Renal Cancer (RXF 486) | 1.143 |

| Human Uterus Carcinoma (UXF 1138) | >10 |

| Mean IC₅₀ | ~92.4 |

This data suggests that the 3-tert-butyl-1,2,4-oxadiazole core can be a valuable starting point for the development of novel anticancer agents. The methanol group of our target compound provides a versatile point for modification to improve potency and selectivity.

Caption: A strategic approach to anticancer drug discovery.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Conclusion and Future Directions

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol is a strategically important building block in the field of drug discovery. Its synthesis is straightforward, and its chemical functionality allows for extensive derivatization, making it an ideal starting point for the generation of diverse compound libraries. The established anticancer potential of the 3-tert-butyl-1,2,4-oxadiazole scaffold provides a strong rationale for the exploration of its derivatives as novel therapeutic agents. Future research should focus on the synthesis and screening of a wide array of derivatives of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol to identify lead compounds with enhanced potency and selectivity against various disease targets. Elucidating the mechanism of action of active compounds will be crucial for their further development into clinically viable drug candidates.

References

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Maftei, C. V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Chemical Education Digital Library. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Chem LibreTexts. [Link]

-

University of Liverpool. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Liverpool. [Link]

-

Zheng, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Organic Chemistry Portal. [Link]

-

Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep. Pearson+. [Link]

-

Patel, K., & Patel, P. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 19(6), 614-633. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

-

Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl)-Pyridine. Letters in Applied NanoBioScience, 12(1), 12. [Link]

-

Westin, J. (n.d.). Organic Chemistry: Reduction. Jack Westin. [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1243-1256. [Link]

-

Chemistry Steps. (2024). Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]

-

Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab? Reddit. [Link]

-

Procter, D. J., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(12), e202115381. [Link]

-

Journal of Molecular Structure. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Molecular Structure, 1269, 133796. [Link]

-

ACS Catalysis. (2020). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 10(4), 2694-2700. [Link]

-

Ramachandran, P. V., & Alawaed, A. A. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(43), 31693-31700. [Link]

-

International Journal of Research and Analytical Reviews. (2022). AN OVERVIEW OF 1, 3, 4-OXADIAZOLE. IJRAR, 9(2), 522-532. [Link]

-

Investigative Ophthalmology & Visual Science. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. IOVS, 63(7), 2841. [Link]

-

Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including. Organic Syntheses, 102, 19-44. [Link]

-

Ramachandran, P. V., & Alawaed, A. A. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(43), 31693-31700. [Link]

-

Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Universitatea din București. [Link]

-

Park, S., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 24(1), 1-15. [Link]

-

MDPI. (2022). Utilizing Three-Dimensional Culture Methods to Improve High-Throughput Drug Screening in Anaplastic Thyroid Carcinoma. Cancers, 14(8), 1877. [Link]

-

Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ijrar.org [ijrar.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. jackwestin.com [jackwestin.com]

- 9. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

Application of 1,2,4-Oxadiazoles in Medicinal Chemistry: Bioisosteric Replacement and Synthesis Protocols

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide on the application of 1,2,4-oxadiazoles as bioisosteres, supported by clinical precedents and field-validated synthetic protocols.

Scientific Rationale: The Bioisosteric Power of 1,2,4-Oxadiazoles

In modern drug discovery, premature metabolic clearance and poor membrane permeability are frequent causes of clinical attrition. The 1,2,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—has emerged as a privileged scaffold to overcome these liabilities[1].

Medicinal chemists primarily deploy 1,2,4-oxadiazoles as hydrolytically stable bioisosteres for esters and amides[2]. The causality behind this design choice is rooted in fundamental physicochemical principles:

-

Ester Replacement: Esters are rapidly cleaved by ubiquitous plasma and hepatic esterases. Replacing an ester with a 1,2,4-oxadiazole completely abolishes this enzymatic liability while maintaining a similar spatial geometry.

-

Amide Replacement: Amides are susceptible to peptidase degradation. Furthermore, the hydrogen bond donor (HBD) capacity of secondary amides can incur a high desolvation penalty, reducing passive membrane permeability. The 1,2,4-oxadiazole ring eliminates the HBD while retaining strong hydrogen bond acceptor (HBA) properties (specifically at the nitrogen atoms, which are stronger HBAs than the oxygen)[3].

Logical flow of bioisosteric replacement using 1,2,4-oxadiazoles to improve pharmacokinetics.

Clinical Validation: The Discovery of Ataluren

The clinical viability of this scaffold is best exemplified by Ataluren (Translarna) , a first-in-class Translational Readthrough-Inducing Drug (TRID)[4]. Ataluren was developed to treat genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD)[5].

Structurally, Ataluren is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. The central 1,2,4-oxadiazole ring acts as a rigid, metabolically stable linker that perfectly positions the fluorobenzene and benzoic acid moieties for optimal interaction with the ribosome[5]. Its discovery proved that 1,2,4-oxadiazoles possess excellent oral bioavailability and can achieve therapeutic concentrations (0.01–3 µM) without the severe nephrotoxicity associated with older readthrough agents like aminoglycosides[4].

Quantitative Data: Physicochemical Comparison

To guide structural design, the table below summarizes the typical physicochemical shifts observed when replacing an amide or ester with a 3,5-disubstituted 1,2,4-oxadiazole.

| Property | Ester | Secondary Amide | 1,2,4-Oxadiazole | Mechanistic Impact |

| Hydrolytic Stability | Very Low | Moderate | High | Resists esterases and peptidases; increases half-life ( t1/2 ). |

| H-Bond Donors (HBD) | 0 | 1 | 0 | Lowers desolvation penalty; improves passive permeability. |

| H-Bond Acceptors (HBA) | 2 | 1 | 3 | Maintains target binding affinity via nitrogen lone pairs. |

| Lipophilicity (LogP) | Baseline | Lower | Higher (+0.5 to 1.5) | Enhances lipid membrane partitioning; requires monitoring to avoid high clearance. |

| Geometry | Flexible | Planar/Rigid | Planar/Rigid | Reduces entropic penalty upon target binding. |

Synthetic Strategy: The Amidoxime Route

While several synthetic pathways exist (e.g., 1,3-dipolar cycloaddition of nitrile oxides), the amidoxime route remains the gold standard in medicinal chemistry due to its broad substrate scope and high functional group tolerance[2],[6].

The synthesis fundamentally requires three stages:

-

Amidoxime Formation: Conversion of an aryl/alkyl nitrile to an amidoxime using hydroxylamine.

-

O-Acylation: Coupling the amidoxime with a carboxylic acid (via coupling agents like HATU/CDI) or an ester/acid chloride to form an O-acylamidoxime intermediate[7].

-

Cyclodehydration: Ring closure driven by heat, bases (NaOH), or fluoride sources (TBAF) to yield the final 1,2,4-oxadiazole[2],[6].

Step-by-step synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles via the amidoxime route.

Standard Operating Protocol: One-Pot Synthesis via NaOH/DMSO

Historically, the amidoxime route required isolating the O-acylamidoxime intermediate, followed by harsh thermal cyclization (e.g., refluxing toluene or acetic acid)[8]. Modern protocols utilize a one-pot approach.

The following protocol utilizes NaOH in DMSO , which allows for the direct condensation of amidoximes with esters at room temperature[2],[6]. Causality of reagents: DMSO is a highly polar aprotic solvent that aggressively solvates the sodium cation, leaving the hydroxide anion "naked" and highly basic. This facilitates rapid deprotonation of the amidoxime, driving nucleophilic attack on the ester and subsequent cyclization without the need for thermal forcing[6].

Materials Required

-

Amidoxime derivative (1.0 eq)

-

Carboxylic ester derivative (1.2 eq)

-

Powdered Sodium Hydroxide (NaOH) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc) and Brine (for workup)

Step-by-Step Methodology

-

Preparation: To an oven-dried, argon-purged reaction vial, add the amidoxime (1.0 mmol) and dissolve in anhydrous DMSO (2.0 mL).

-

Electrophile Addition: Add the ester (1.2 mmol) to the stirring solution. Note: Ensure the ester is free of moisture to prevent competitive ester hydrolysis by NaOH.

-

Base Activation: Add finely powdered NaOH (2.0 mmol) in one portion. Causality: Powdered NaOH maximizes the surface area for dissolution and rapid deprotonation in the organic phase.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (20–25 °C) for 4 to 16 hours[6]. Monitor the reaction via LC-MS.

-

Validation Checkpoint: You should observe the transient mass of the O-acylamidoxime ( [M+H]+ ). The reaction is complete when this mass shifts by exactly -18 Da (loss of H2O ), confirming cyclodehydration to the 1,2,4-oxadiazole.

-

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water (20 mL).

-

Outcome A: If the product is highly lipophilic, it will precipitate. Collect via vacuum filtration, wash with cold water, and dry under high vacuum[6].

-

Outcome B: If no precipitate forms, extract the aqueous layer with EtOAc ( 3×20 mL).

-

-

Purification: Combine the organic layers, wash extensively with brine ( 5×20 mL) to remove residual DMSO, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient)[6].

Troubleshooting & Process Optimization

Even with robust protocols, synthesizing highly functionalized 1,2,4-oxadiazoles can present challenges.

-

Issue 1: Formation of Amide Byproducts (Dead-End Pathway)

-

Cause: When using carboxylic acids and coupling agents (like HATU) instead of esters, the acid can react with the primary amine of the amidoxime rather than the hydroxyl group, leading to N-acylation instead of the desired O-acylation[7].

-

Solution: Pre-activate the carboxylic acid with HATU/DIPEA for 15-30 minutes before adding the amidoxime. This favors the kinetic O-acylation pathway[7].

-

-

Issue 2: Incomplete Cyclization (Stalled at O-Acylamidoxime)

-

Cause: Steric hindrance at the 3- or 5-position can prevent the necessary geometric alignment for cyclodehydration[7].

-

Solution: If the LC-MS shows a stalled O-acyl intermediate (+18 Da relative to target), add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.1–1.1 eq) in THF. The fluoride ion acts as an excellent, mild base to drive cyclocondensation at room temperature[2],[6].

-

References

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed (NIH) URL: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL:[Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Source: PMC (NIH) URL:[Link]

-

Ataluren, a 1,2,4-Oxadiazole-Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up-to-Date Process Chemistry Review Source: ResearchGate URL:[Link]

-

Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) Source: MDPI URL:[Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

1,2,4-Oxadiazole Derivatives: A Comprehensive Guide to Their Application as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Notably, its derivatives have garnered significant attention as a promising class of anticancer agents. Their metabolic stability and ability to act as bioisosteres for amide and ester groups make them attractive candidates for drug design.[3] This guide provides an in-depth exploration of 1,2,4-oxadiazole derivatives, from their rational design and synthesis to their evaluation as potential cancer therapeutics. We will delve into their mechanisms of action, detailing their interaction with key oncogenic pathways, and provide field-proven protocols for their synthesis and biological characterization.

Introduction: The Rationale for 1,2,4-Oxadiazoles in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel therapeutic strategies.[4] Heterocyclic compounds are a cornerstone of many approved anticancer drugs, and the 1,2,4-oxadiazole ring is a recurring motif in compounds exhibiting potent cytotoxic activity.[1][2][4][5] The interest in this scaffold stems from its favorable physicochemical properties and its capacity to engage in various non-covalent interactions with biological targets. Several commercially available drugs feature the oxadiazole core, highlighting its therapeutic potential.[4] This document will focus on the application of 1,2,4-oxadiazole derivatives as anticancer agents, providing a comprehensive overview for researchers in the field.

Mechanisms of Anticancer Activity

1,2,4-Oxadiazole derivatives exert their anticancer effects through diverse mechanisms, often by targeting key signaling pathways implicated in tumorigenesis and progression. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs): The EGFR/PI3K/Akt/mTOR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its downstream signaling through the PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and angiogenesis.[6][7][8] Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway.[6][7][9] These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.[10]

Diagram: Inhibition of the EGFR/PI3K/Akt/mTOR Pathway by 1,2,4-Oxadiazole Derivatives

Caption: 1,2,4-Oxadiazole derivatives can inhibit EGFR signaling.

Targeting the c-MYC Oncoprotein

The c-MYC oncogene is a master regulator of cell growth and proliferation and is frequently dysregulated in a wide range of human cancers.[11][12] Its direct inhibition has been a long-standing challenge in cancer therapy. Recent studies have identified 1,2,4-oxadiazole derivatives that can directly bind to and inhibit the activity of c-MYC.[11][12] This inhibition leads to the downregulation of c-MYC target genes, resulting in cell cycle arrest, induction of apoptosis, and DNA damage.[11][12]

Diagram: c-MYC Inhibition by 1,2,4-Oxadiazole Derivatives

Caption: Mechanism of c-MYC inhibition by 1,2,4-oxadiazole derivatives.

Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Specifically, caspase-3 is a key executioner caspase.[14] A number of 1,2,4-oxadiazole derivatives have been shown to induce apoptosis by activating procaspase-3 to its active form, caspase-3.[5][13][15] This activation can be a result of upstream signaling events or, in some cases, direct interaction with and activation of procaspase-3.[13][15]

Diagram: Caspase-3 Mediated Apoptosis by 1,2,4-Oxadiazole Derivatives

Caption: Induction of apoptosis via caspase-3 activation.

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a carboxylic acid or its activated derivative.

General Synthetic Protocol for 3,5-Disubstituted-1,2,4-oxadiazoles

This protocol provides a general and robust method for the synthesis of a wide range of 1,2,4-oxadiazole derivatives.

Step 1: Amidoxime Formation

-

Dissolve the starting nitrile in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under reflux for several hours until the nitrile is consumed (monitored by TLC).

-

After cooling, the amidoxime product is typically isolated by filtration or extraction.

Step 2: O-Acyl Amidoxime Formation and Cyclization

-

Suspend the amidoxime in a suitable solvent (e.g., pyridine or DMF).

-

Add the desired carboxylic acid or acyl chloride. If using a carboxylic acid, a coupling agent (e.g., EDC, DCC) is required.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The cyclization to the 1,2,4-oxadiazole can occur in situ upon heating or can be induced by the addition of a dehydrating agent.

-

The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Workflow: Synthesis of 1,2,4-Oxadiazole Derivatives

Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized 1,2,4-oxadiazole derivatives is performed using a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Parameter | Description |

| Cell Lines | A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2, DU145) should be used to assess the spectrum of activity. |

| Compound Concentrations | Typically a range from nanomolar to micromolar concentrations is tested. |

| Incubation Time | 48 to 72 hours is standard for assessing cytotoxic effects. |

| Controls | Vehicle control (e.g., DMSO), untreated control, and a positive control (e.g., doxorubicin, cisplatin). |

In Vivo Efficacy Studies

Promising candidates from in vitro screening are further evaluated in animal models to assess their in vivo antitumor efficacy and toxicity.

Subcutaneous Xenograft Model

This is the most common in vivo model for preliminary efficacy testing of anticancer agents.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[16][17][18][19][20]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[16][19]

-

Randomization and Treatment: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the 1,2,4-oxadiazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A vehicle control group is essential.

-

Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice weekly).[17][19][20]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

| Parameter | Description |

| Animal Strain | Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are required for human tumor xenografts.[16] |

| Tumor Cell Line | The choice of cell line should be based on the in vitro activity and the desired cancer type to model. |

| Drug Formulation | The compound must be formulated in a suitable vehicle for administration. |

| Dosing Regimen | Dose levels and schedules should be determined from maximum tolerated dose (MTD) studies. |

| Efficacy Readouts | Tumor growth inhibition (TGI), tumor regression, and survival analysis. |

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from in vitro and in vivo studies are crucial for establishing a structure-activity relationship (SAR). SAR studies help in identifying the key structural features of the 1,2,4-oxadiazole derivatives that are responsible for their anticancer activity. This knowledge guides the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key considerations for SAR include:

-

Substituents on the 3- and 5-positions of the oxadiazole ring: The nature of these substituents (e.g., aromatic, aliphatic, electron-donating, electron-withdrawing) can significantly impact activity.[1]

-

Conformational rigidity: Introducing conformational constraints can enhance binding to the target protein.

-

Lipophilicity and solubility: These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Future Perspectives and Clinical Outlook

While the preclinical data for 1,2,4-oxadiazole derivatives as anticancer agents are compelling, their translation to the clinic is still in its early stages. Although a search of clinical trial databases did not yield specific 1,2,4-oxadiazole derivatives currently in clinical trials for cancer, the broader class of oxadiazoles has seen some members advance.[4] Continued research focusing on optimizing the therapeutic index, identifying predictive biomarkers, and exploring combination therapies will be crucial for the successful clinical development of this promising class of compounds. The versatility of the 1,2,4-oxadiazole scaffold ensures that it will remain an area of active investigation in the quest for novel and effective cancer treatments.

References

-

Altogen Labs. A549 Xenograft Model. [Link]

-

Bio-protocol. Tumour xenograft model. [Link]

-

Chavda, V., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Gudipati, R., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

-

JoVE. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. [Link]

-

Kotb, E. R., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]

-

Pharmacology Discovery Services. Xenograft, Lung, A549. [Link]

-

Reaction Biology. A549: Subcutaneous Xenograft Lung Tumor Model. [Link]

-

Saleh, M. A., et al. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. PMC. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers. [Link]

-

Al-Salahi, R., et al. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. [Link]

-

Impactfactor. (2024). Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. [Link]

-

ResearchGate. (2025). Synthesis of 5‐fluorouracil‐linked 1,2,4‐oxadiazole derivative. [Link]

-

Encyclopedia.pub. (2021). Novel 1,2,4-Oxadiazole Derivatives. [Link]

-

El-Gamal, M. I., et al. (2024). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Publishing. [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]

-

PubMed. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. [Link]

-

Sachin, K. B., et al. (2011). 3-(4-chlorophenyl)-[5][16][17] oxadiazol-3-ium-5-olate and its 4-formyl analog-Ultrasound assisted synthesis and in-vitro anticancer activity. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2025). Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. [Link]

-

National Institutes of Health. (2024). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers. PMC. [Link]

-

Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]

-

Siracusa, C., et al. (2022). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Arkivoc. [Link]

-

ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]

-

MDPI. (2023). Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). “A Design and Synthesis of Some New 1, 3, 4-Oxadiazole Analogues for Using Anticancer Agents”. [Link]

-

National Institutes of Health. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]

-

Dove Medical Press. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20). [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. reactionbiology.com [reactionbiology.com]

Solid-Phase Synthesis of 1,2,4-Oxadiazole Libraries: An Application Note and Protocol

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for esters and amides and its prevalence in a wide array of biologically active compounds.[1] The efficient exploration of chemical space around this privileged heterocycle is critical for accelerated drug discovery. This application note provides a detailed, field-proven protocol for the solid-phase synthesis of 3,5-disubstituted 1,2,4-oxadiazole libraries. By leveraging the advantages of solid-phase organic synthesis (SPOS), this methodology facilitates the rapid and parallel construction of compound libraries with high purity, circumventing the purification challenges associated with traditional solution-phase chemistry.[2][3] We detail a robust workflow from resin functionalization and amidoxime formation to the diversity-generating acylation, final cyclodehydration, and cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable strategy for generating novel 1,2,4-oxadiazole libraries for high-throughput screening and lead optimization.

Introduction: The Strategic Advantage of Solid-Phase Synthesis

The journey from a biological target to a clinical candidate is fundamentally dependent on the ability to synthesize and screen diverse collections of small molecules. Combinatorial chemistry has revolutionized this process, and solid-phase organic synthesis (SPOS) remains one of its most powerful enabling technologies.[3] The core principle of SPOS, pioneered by Bruce Merrifield, involves the covalent attachment of a starting material to an insoluble polymeric support (resin).[4] This simple yet profound concept transforms chemical synthesis into a process of sequential reactions and filtrations.

Key Advantages of the SPOS Approach for Library Synthesis:

-